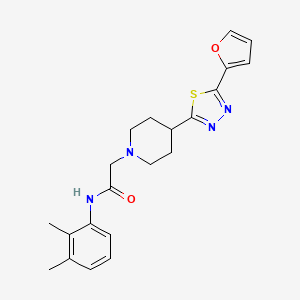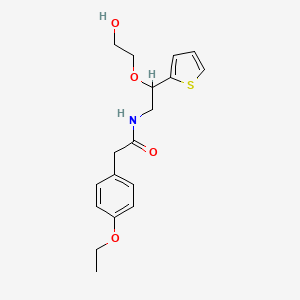![molecular formula C18H15NO2S B2358692 (2E,4E)-2-[(4-metilfenil)sulfonil]-5-fenil-2,4-pentadieno nitrilo CAS No. 946386-58-9](/img/structure/B2358692.png)
(2E,4E)-2-[(4-metilfenil)sulfonil]-5-fenil-2,4-pentadieno nitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a pentadienenitrile backbone
Aplicaciones Científicas De Investigación
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable diene compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, thereby exerting its effects through molecular recognition and interaction.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4E)-2-[(4-methoxyphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile
- (2E,4E)-2-[(4-chlorophenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile
- (2E,4E)-2-[(4-fluorophenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile
Uniqueness
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interaction with molecular targets, making it distinct from its analogs with different substituents.
This detailed article provides a comprehensive overview of (2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-15-10-12-17(13-11-15)22(20,21)18(14-19)9-5-8-16-6-3-2-4-7-16/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXYUYWYNEOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide](/img/structure/B2358618.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)

![3-(4-ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2358624.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2358626.png)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)

![N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358629.png)


